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Compound of Interest

Compound Name: 3-Bromo-6-chloroisoquinoline

Cat. No.: B573110 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of 6-bromo-3-

chloroisoquinoline, a key intermediate in synthetic and medicinal chemistry. The document

details its chemical properties, a validated synthesis protocol, and its applications in palladium-

catalyzed cross-coupling reactions. The selective reactivity of its two distinct halogen atoms

makes it a valuable building block for the synthesis of complex heterocyclic compounds,

particularly for the development of kinase inhibitors and other biologically active molecules.

This guide includes detailed experimental procedures and schematic diagrams to facilitate its

use in a research and development setting.

Chemical Identity and Properties
The correct IUPAC name for the compound often referred to as 3-bromo-6-
chloroisoquinoline is 6-bromo-3-chloroisoquinoline.[1] It is a dihalogenated heterocyclic

compound with the bromine atom at position 6 and the chlorine atom at position 3 of the

isoquinoline ring system.

Table 1: Physicochemical Properties of 6-Bromo-3-chloroisoquinoline
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Property Value Source

IUPAC Name 6-bromo-3-chloroisoquinoline [1]

CAS Number 552331-06-3 [1][2]

Molecular Formula C₉H₅BrClN [1][2][3]

Molecular Weight 242.50 g/mol [1][2]

Boiling Point 349.5 ± 22.0 °C (Predicted) [4]

Density 1.673 ± 0.06 g/cm³ (Predicted) [4]

pKa 1.28 ± 0.38 (Predicted) [4]

LogP 3.6507 [2]

Topological Polar Surface Area

(TPSA)
12.89 Å² [2]

Canonical SMILES
C1=CC2=CN=C(C=C2C=C1Br

)Cl
[1]

InChIKey
HYCCUWZOOADPGN-

UHFFFAOYSA-N
[1]

Synthesis Protocol
A common and effective method for the preparation of 6-bromo-3-chloroisoquinoline is through

the dehalogenation of 6-bromo-1,3-dichloroisoquinoline.

Experimental Protocol: Synthesis of 6-Bromo-3-chloroisoquinoline[4]

Reactants:

6-bromo-1,3-dichloroisoquinoline (1.8 g, 6.5 mmol)

Red phosphorus (0.48 g, 15.5 mmol)

Hydriodic acid (48%, 3 mL)
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Acetic acid (20 mL)

Sodium hydroxide solution

Ethyl acetate

Saturated saline solution

Anhydrous magnesium sulfate

30% Ethyl acetate/hexane solution

Procedure:

A mixture of 6-bromo-1,3-dichloroisoquinoline, red phosphorus, and hydriodic acid in

acetic acid is heated and refluxed for 8 hours.

After the reaction is complete, it is filtered while hot.

The filtrate is concentrated under reduced pressure.

The concentrated residue is basified by the addition of a sodium hydroxide solution.

The aqueous layer is subsequently extracted with ethyl acetate (200 mL).

The organic phase is washed with saturated saline, dried over anhydrous magnesium

sulfate, filtered, and concentrated.

The crude product is purified by silica gel flash column chromatography using 30% ethyl

acetate/hexane as the eluent to yield 6-bromo-3-chloroisoquinoline.

Yield and Characterization:

Yield: 0.81 g (50%)

Mass Spectrum (DCI/NH₃) m/e: 244 (M+H)⁺

Applications in Cross-Coupling Reactions
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6-Bromo-3-chloroisoquinoline is an ideal substrate for sequential and selective palladium-

catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive

than the carbon-chlorine bond towards oxidative addition to a palladium(0) catalyst. This

differential reactivity allows for the selective functionalization at the C-6 position, followed by a

subsequent reaction at the C-3 position.

Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction enables the formation of carbon-carbon bonds. Due to the higher

reactivity of the C-Br bond, an aryl or vinyl boronic acid can be selectively coupled at the C-6

position.

Experimental Protocol: General Procedure for Selective Suzuki-Miyaura Coupling at C-6

Reagents & Equipment:

6-Bromo-3-chloroisoquinoline (1 equivalent)

Arylboronic acid (1.2 equivalents)

Pd(dppf)Cl₂ (0.03 equivalents)

Sodium carbonate (Na₂CO₃) (2 equivalents)

1,4-Dioxane and Water (e.g., 4:1 mixture)

Inert atmosphere glassware (e.g., Schlenk flask)

Procedure:

To a Schlenk flask, add 6-bromo-3-chloroisoquinoline, the arylboronic acid, Pd(dppf)Cl₂,

and Na₂CO₃.

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three

times.

Add the degassed solvent mixture (1,4-dioxane/water).
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Heat the reaction mixture (typically 80-100 °C) and stir until the starting material is

consumed, as monitored by TLC or LC-MS.

After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl

acetate).

The combined organic layers are washed, dried, and concentrated. The product, a 6-aryl-

3-chloroisoquinoline, is then purified by column chromatography.

Catalytic System
6-Bromo-3-chloroisoquinoline
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(e.g., from Pd(dppf)Cl₂)

+
Base (Na₂CO₃)

 Oxidative
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6-Aryl-3-chloroisoquinoline

B(OH)₂Br

 Reductive
 Elimination

Click to download full resolution via product page

Caption: Generalized workflow for the selective Suzuki-Miyaura coupling at the C-6 position.

Selective Buchwald-Hartwig Amination
Similarly, the Buchwald-Hartwig amination can be used to form carbon-nitrogen bonds

selectively at the C-6 position. This reaction is crucial for synthesizing compounds with amine

functionalities, which are prevalent in pharmacologically active molecules.

Experimental Protocol: General Procedure for Selective Buchwald-Hartwig Amination at C-6

Reagents & Equipment:

6-Bromo-3-chloroisoquinoline (1 equivalent)

Primary or secondary amine (1.2 equivalents)

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

Phosphine ligand (e.g., XPhos, 2-4 mol%)
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Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equivalents)

Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

Inert atmosphere glovebox or Schlenk line

Procedure:

In a glovebox, combine the palladium precatalyst, ligand, and base in an oven-dried

reaction vessel.

Add 6-bromo-3-chloroisoquinoline, the amine, and the anhydrous solvent.

Seal the vessel and heat the mixture (typically 80-110 °C) with vigorous stirring.

Monitor the reaction by TLC or LC-MS.

Upon completion, cool the reaction, dilute with an organic solvent, and quench with water

or a saturated aqueous NH₄Cl solution.

Extract the aqueous layer, and the combined organic phases are washed, dried, and

concentrated.

The resulting 6-amino-3-chloroisoquinoline derivative is purified by column

chromatography.

Application in Drug Discovery: Kinase Inhibitors
Derivatives of quinolines and isoquinolines are known to be potent inhibitors of various protein

kinases, which are key targets in oncology. The functionalized 6-bromo-3-chloroisoquinoline

scaffold can be used to develop selective kinase inhibitors. For example, a 6-aryl substituent

can occupy a hydrophobic pocket of the kinase active site, while a substituted amino group at

the C-3 position can form critical hydrogen bonds with the hinge region of the enzyme.
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Caption: Logical workflow from the core scaffold to a potential kinase inhibition mechanism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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